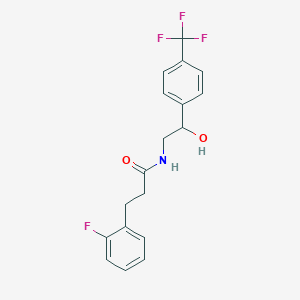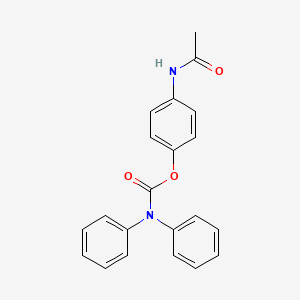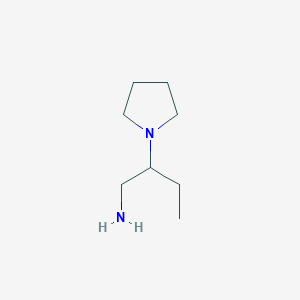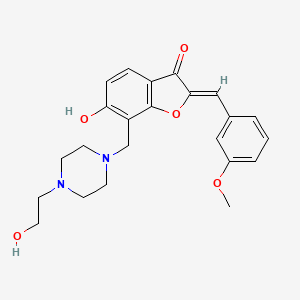
3-(2-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide" is a synthetic molecule that may have potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and chemical properties, which can be used to infer potential characteristics of the target compound.
Synthesis Analysis
The synthesis of related fluorinated compounds often involves multi-step reactions starting from substituted aromatic compounds or their derivatives. For instance, the synthesis of 3,3-bis(3-fluorophenyl)-1-propanamine hydrochloride involved a three-step reaction sequence starting from 3,3'-difluorobenzophenone . Similarly, the title compound in paper was synthesized from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and flurbiprofen in one step. These methods suggest that the synthesis of the target compound could also involve a multi-step reaction, possibly starting from a fluorinated aromatic precursor and involving amide bond formation.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized using various spectroscopic techniques such as NMR, UV, and mass spectrometry. For example, the compound in paper was fully characterized using 1H, 13C-NMR, UV, and mass spectral data. The presence of fluorine atoms in the structure can significantly influence the electronic distribution and, consequently, the chemical behavior of the molecule. The molecular structure analysis of the target compound would likely involve similar techniques to determine its conformation and electronic properties.
Chemical Reactions Analysis
Fluorinated compounds can participate in various chemical reactions, often influenced by the presence of the fluorine atom, which can affect the reactivity of adjacent functional groups. The papers provided do not detail specific reactions for the target compound, but they do discuss the reactivity of similar compounds. For instance, the synthesis of 3-fluorofuran-2(5H)-ones involved photoisomerisation and cyclisation reactions . These insights suggest that the target compound may also undergo specific reactions that exploit the reactivity of the fluorine atom and the amide functional group.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are typically characterized by their binding affinities, solubility, and stability. For example, the compounds in papers and were evaluated for their binding affinities to specific receptors, indicating the importance of these properties in pharmacological contexts. The introduction of fluorine atoms can enhance the lipophilicity of the molecule, which can affect its pharmacokinetic properties. The target compound's physical and chemical properties would need to be assessed in the context of its potential biological activity and stability.
科学的研究の応用
Pharmacokinetics and Metabolism
Recent studies have explored the pharmacokinetics and metabolism of compounds similar to 3-(2-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide. For example, S-1, a selective androgen receptor modulator (SARM), demonstrates a low clearance, moderate volume of distribution, and extensive metabolism in rats. This indicates that similar compounds may have potential in treating androgen-dependent diseases with efficient absorption and distribution properties (Wu et al., 2006).
Novel Therapeutic Agents
Compounds with similar structures have been shown to be effective in pre-clinical tests relevant to clinical efficacy in emesis and depression. For example, an orally active, water-soluble neurokinin-1 receptor antagonist, with a similar chemical structure, has demonstrated high effectiveness in these areas (Harrison et al., 2001).
Photoreactivity Studies
The photoreactivity of similar compounds, such as flutamide, has been studied, revealing different reactions in various solvents. Understanding the photoreactions of these compounds is crucial, especially for anti-cancer drugs like flutamide, as photodermatosis can occur in patients exposed to sunlight (Watanabe et al., 2015).
Novel Insecticidal Activity
Flubendiamide, a compound with a somewhat similar structure, exhibits strong insecticidal activity, particularly against lepidopterous pests. This suggests that related compounds might also have potential as novel insecticides with unique mechanisms of action (Tohnishi et al., 2005).
Surface Property Modification
Compounds with fluorinated groups have been used to modify surface properties in various applications. For example, films containing reactive mixtures of perfluoroalkylethyl methacrylate copolymers exhibit excellent surface energy reduction, indicating the potential for similar compounds in creating specialized surface coatings (Thomas et al., 1998).
特性
IUPAC Name |
3-(2-fluorophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4NO2/c19-15-4-2-1-3-12(15)7-10-17(25)23-11-16(24)13-5-8-14(9-6-13)18(20,21)22/h1-6,8-9,16,24H,7,10-11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQLCHKJDBVNEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2]Thiazolo[5,4-c]pyridine-3-carbonitrile](/img/structure/B2505240.png)
![ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2505241.png)
![5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2505243.png)
![3-(4-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505246.png)


![[1-(2-Fluorophenyl)-5-methyltriazol-4-yl]methanol;hydrochloride](/img/structure/B2505249.png)
![[4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate](/img/structure/B2505250.png)




![Methyl 2-(8-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)propanoate](/img/structure/B2505259.png)
![4-Azido-2-azabicyclo[2.1.1]hexane;hydrochloride](/img/structure/B2505262.png)